molecular formula C15H19AsN2O3 B14647644 2-[Ethyl-(4-methylphenyl)arsanyl]aniline;nitric acid CAS No. 51851-70-8

2-[Ethyl-(4-methylphenyl)arsanyl]aniline;nitric acid

Katalognummer: B14647644
CAS-Nummer: 51851-70-8
Molekulargewicht: 350.24 g/mol
InChI-Schlüssel: KEUSKXGSXOTILT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[Ethyl-(4-methylphenyl)arsanyl]aniline;nitric acid is an organoarsenic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound consists of an aniline derivative where the nitrogen atom is bonded to an ethyl group and a 4-methylphenyl group, with an arsenic atom incorporated into the structure. The compound is further complexed with nitric acid.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Ethyl-(4-methylphenyl)arsanyl]aniline typically involves the reaction of 4-methylphenylarsine with ethylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation of the arsenic compound. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes stringent control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-[Ethyl-(4-methylphenyl)arsanyl]aniline undergoes various chemical reactions, including:

    Oxidation: The arsenic atom can be oxidized to form arsenic(V) compounds.

    Reduction: The compound can be reduced to form arsenic(III) derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Arsenic(V) oxides or arsenates.

    Reduction: Arsenic(III) hydrides or arsenites.

    Substitution: Halogenated or nitrated aromatic derivatives.

Wissenschaftliche Forschungsanwendungen

2-[Ethyl-(4-methylphenyl)arsanyl]aniline has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in therapeutic agents, particularly in targeting specific cellular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-[Ethyl-(4-methylphenyl)arsanyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The arsenic atom can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of enzyme activity. The compound may also interact with DNA, affecting gene expression and cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phenylarsine oxide: Another organoarsenic compound with similar reactivity.

    Arsanilic acid: An organoarsenic compound used in veterinary medicine.

    Roxarsone: An organoarsenic compound used as a feed additive in poultry.

Uniqueness

2-[Ethyl-(4-methylphenyl)arsanyl]aniline is unique due to its specific substitution pattern and the presence of both ethyl and 4-methylphenyl groups. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

51851-70-8

Molekularformel

C15H19AsN2O3

Molekulargewicht

350.24 g/mol

IUPAC-Name

2-[ethyl-(4-methylphenyl)arsanyl]aniline;nitric acid

InChI

InChI=1S/C15H18AsN.HNO3/c1-3-16(13-10-8-12(2)9-11-13)14-6-4-5-7-15(14)17;2-1(3)4/h4-11H,3,17H2,1-2H3;(H,2,3,4)

InChI-Schlüssel

KEUSKXGSXOTILT-UHFFFAOYSA-N

Kanonische SMILES

CC[As](C1=CC=C(C=C1)C)C2=CC=CC=C2N.[N+](=O)(O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.